Product packaging for (2Z)-2-[4-(dimethylamino)benzylidene]-1,2-dihydro-3H-indol-3-one(Cat. No.:CAS No. 12236-29-2)

(2Z)-2-[4-(dimethylamino)benzylidene]-1,2-dihydro-3H-indol-3-one

Cat. No.: B080526
CAS No.: 12236-29-2
M. Wt: 264.32 g/mol
InChI Key: QHKZIUJTLUGSEX-WJDWOHSUSA-N
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Description

Historical Context and Significance in Synthetic Dye Chemistry

The development of disperse dyes is intrinsically linked to the emergence of synthetic fibers in the early 20th century. Specifically, the invention of cellulose (B213188) acetate (B1210297) fibers necessitated a new class of dyes, leading to the creation of disperse dyes between 1923 and 1924. wikipedia.org These dyes are designed to be insoluble in water and are applied as a fine dispersion, allowing them to penetrate and color hydrophobic fibers like polyester (B1180765), nylon, and acetate. ontosight.ai Disperse Yellow 39 is valued in the textile industry for its vibrant yellow hue and good fastness properties, making it a durable coloring agent for synthetic fabrics. cymitquimica.comchembk.com

Classification within Disperse Dyes and Azo Compounds

Disperse Yellow 39 falls under two primary chemical classifications: disperse dyes and azo compounds.

Disperse Dyes: This classification is based on its application method. Disperse dyes are non-ionic and have low water solubility. wikipedia.orgscribd.com They function by diffusing into the polymer structure of synthetic fibers, where they are held by van der Waals forces. wikipedia.orgscribd.com The dyeing process typically requires high temperatures to facilitate this diffusion. scribd.com

Azo Compounds: Chemically, Disperse Yellow 39 is an azo dye, characterized by the presence of an azo group (-N=N-) in its molecular structure. cymitquimica.com Azo dyes are the largest and most versatile class of synthetic dyes. nih.gov The specific chromophore and auxochrome groups in the molecule determine its color. While many disperse dyes are azo compounds, others belong to the anthraquinone (B42736) class. wikipedia.org Some sources, however, classify Disperse Yellow 39 within the methine class of dyes. worlddyevariety.com

The molecular formula for Disperse Yellow 39 is C17H16N2O. cymitquimica.comworlddyevariety.com

Overview of Research Trajectories and Academic Relevance

Academic and industrial research on Disperse Yellow 39 has followed several key trajectories:

Application and Performance: A significant body of research has focused on optimizing the application of Disperse Yellow 39 to various synthetic fibers, particularly polyester. ontosight.aichembk.com Studies have investigated its dyeing properties, including levelness, build-up, and fastness to light and washing. ontosight.aichembk.com

Analytical Methods: Researchers have developed various analytical techniques for the detection and quantification of Disperse Yellow 39. For instance, the ACQUITY UPLC H-Class System with an ACQUITY QDa Detector has been used for the rapid screening of synthetic dyes, including Disperse Yellow 39. gimitec.com

Advanced Applications: Beyond textiles, Disperse Yellow 39 has been used as a model compound in scientific studies. Its properties have been explored in the context of dye-sensitized solar cells and the photocatalytic degradation of organic pollutants. ontosight.ai

Allergenic Properties: Disperse Yellow 39 is recognized as a potential contact allergen. lu.se Research has been conducted to understand its sensitizing capacity, with some studies indicating that impurities within the commercial dye may contribute to allergic reactions. lu.se

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O B080526 (2Z)-2-[4-(dimethylamino)benzylidene]-1,2-dihydro-3H-indol-3-one CAS No. 12236-29-2

Properties

CAS No.

12236-29-2

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-3-one

InChI

InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-16-17(20)14-5-3-4-6-15(14)18-16/h3-11,18H,1-2H3/b16-11-

InChI Key

QHKZIUJTLUGSEX-WJDWOHSUSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3N2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Disperse Yellow 39

Conventional Multi-Step Synthesis Pathways

The traditional synthesis of Disperse Yellow 39 is a multi-step process that involves diazotization, coupling, and esterification.

Diazotization Processes and Precursor Reactants

The synthesis typically commences with the diazotization of a primary aromatic amine. nih.gov In the case of Disperse Yellow 39, a key precursor is 2-amino-5-nitrothiazole (B118965). rsc.orgscispace.comorientjchem.org This process involves treating the amine with a diazotizing agent, commonly sodium nitrite (B80452), in an acidic medium, such as sulfuric or hydrochloric acid, at low temperatures (0–5 °C). rsc.orgorientjchem.orgbiointerfaceresearch.commdpi.com The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing. nih.gov The reaction converts the primary amino group into a diazonium salt, which is a highly reactive intermediate essential for the subsequent coupling reaction. nih.gov

The stability of the diazonium salt of 2-amino-5-nitrothiazole can be challenging, with a tendency for spontaneous decomposition and the formation of colored byproducts. ias.ac.in To achieve a successful diazotization, specific conditions are necessary, such as dissolving the amine in sulfuric acid before the addition of nitrosyl sulfuric acid. ias.ac.in

Coupling Reactions and Intermediate Formation

The newly formed diazonium salt is then immediately reacted with a coupling component. For Disperse Yellow 39, the coupling component is an N-substituted aniline (B41778) derivative, such as N-ethyl-N-cyanoethylaniline. justia.com This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is the chromophore responsible for the dye's color. nih.govca.gov The reaction is typically carried out in a cooled, acidic solution to ensure the stability of the reactants and to facilitate the coupling process. rsc.orgmdpi.com The coupling position on the aniline derivative is directed by the activating amino group. The product of this step is an intermediate azo compound.

Esterification and Post-Synthesis Processing

Following the coupling reaction, a final esterification step may be employed. One patented method describes a three-step synthesis where a coupling product is reacted with benzenesulfonyl chloride in an esterification reaction to yield the final dye. google.comgoogle.com After the synthesis is complete, post-synthesis processing is necessary to isolate and purify the Disperse Yellow 39. This typically involves filtration to collect the precipitated dye, followed by washing with water to remove any remaining salts and unreacted starting materials. google.comrsc.org The purified dye is then dried. rsc.org

Advanced Synthetic Approaches

In addition to conventional methods, advanced synthetic techniques are being explored to improve the efficiency and environmental footprint of Disperse Yellow 39 and other azo dye syntheses.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a promising alternative to conventional heating methods for the synthesis of azo dyes. doaj.orgmdpi.comresearchgate.netnih.govresearchgate.net This technique can significantly reduce reaction times, often from hours to minutes, and increase product yields. researchgate.netdntb.gov.ua Microwave irradiation provides rapid and uniform heating, which can accelerate the rates of the diazotization and coupling reactions. mdpi.com The use of microwave technology is also considered a greener approach as it can reduce the need for large quantities of hazardous solvents. researchgate.netresearchgate.net Studies have shown the successful application of microwave-assisted synthesis for a variety of unsymmetrical azo dyes, demonstrating its potential for the efficient production of dyes like Disperse Yellow 39. doaj.orgresearchgate.net

Mechanistic Investigations of Azo Dye Formation

The formation of azo dyes involves a well-understood electrophilic aromatic substitution mechanism. nih.gov The diazotization process begins with the formation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated and loses a water molecule to form the nitrosonium ion, which acts as the electrophile. The primary aromatic amine then attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the diazonium ion is formed.

In the subsequent coupling reaction, the diazonium ion acts as an electrophile and attacks the electron-rich coupling component, in this case, an aniline derivative. The aromatic ring of the coupling component undergoes electrophilic substitution, resulting in the formation of the azo-linked product. kashanu.ac.ir The reaction is pH-dependent, with acidic conditions being favorable for the coupling of amines. mdpi.com Research into the reaction mechanism continues, with studies exploring aspects such as the role of catalysts and the kinetics of the reaction to optimize the synthesis process. researchgate.netmdpi.com

Theoretical and Computational Chemistry Studies on Disperse Yellow 39

Molecular Modeling and Simulation Techniques

A variety of computational methods, ranging from highly rigorous quantum mechanical calculations to faster classical mechanics simulations, have been employed to model dye molecules. These techniques are crucial for predicting molecular geometries, electronic structures, and other properties.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide a rigorous approach to solving the electronic structure of molecules. researchgate.net Ab initio methods attempt to solve the Schrödinger wave equation directly with minimal approximations, but they are computationally demanding. researchgate.net DFT, a popular alternative, is particularly effective for calculations involving transition metals and non-uniform electron spin distribution. researchgate.net

For azo dyes, DFT calculations, often at the B3LYP level of theory, have been used to investigate their electronic properties and molecular orbitals. researchgate.net Time-dependent DFT (TD-DFT) is a widely used approach for calculating UV-visible spectra, often yielding accurate results, especially with hybrid functionals. researchgate.net While specific DFT studies exclusively on Disperse Yellow 39 are not extensively detailed in the provided results, the methodology is well-established for related compounds. For instance, DFT calculations have been made available as supplementary material in studies of similar disperse yellow dyes, indicating their use in determining bond lengths, angles, and interactions. rsc.org These computational approaches are fundamental in understanding the electronic transitions that give rise to the dye's color. researchgate.net

Semi-empirical methods are simplified versions of Hartree-Fock theory that incorporate experimental data (parameters) to improve performance and reduce computational cost. uni-muenchen.de The most common methods, including Austin Model 1 (AM1) and Parametric Model number 3 (PM3), are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.denih.gov

These methods have been effectively used to predict the equilibrium geometries of disperse dyes. researchgate.net Comparative studies on other disperse dyes have shown that both PM3 and AM1 provide good correlations between predicted and experimental values for bond lengths. researchgate.net

AM1 (Austin Model 1): This method was an enhancement of earlier techniques (MNDO) and showed improvements in reproducing hydrogen bonds and estimating activation energies. nih.govscirp.orgresearchgate.net

PM3 (Parametric Model 3): PM3 is a re-parameterization of AM1. nih.govscirp.org It often proves superior to AM1 and MNDO for predicting heats of formation and bond lengths. researchgate.net However, AM1 can be better for predicting bond angles and dipole moments in certain cases. researchgate.net For hydrogen bonding, the PM3 method is generally considered more reliable than AM1. researchgate.net

Researchers have used these methods to calculate the energy of formation for different tautomers of azo dyes, providing a measure of their stability and the probability of their formation. scirp.org

Molecular mechanics is a computational method that uses classical physics (Newtonian mechanics) to model molecules. researchgate.net It treats molecules as a collection of atoms held together by springs, making it one of the fastest and most accurate models for geometry optimizations of large systems. researchgate.net While detailed molecular mechanics simulations specifically for Disperse Yellow 39 are not prominent in the search results, this technique is a standard tool in molecular modeling. researchgate.net Molecular dynamics (MD) simulations, which use molecular mechanics force fields, are employed to study the dynamic behavior of molecules, such as the diffusion of rejuvenators in asphalt (B605645) or the interaction of proteins with minerals. rsc.orgmdpi.com These simulations track the motions of atoms over time, providing insights into processes that occur on nanosecond to microsecond scales. nih.gov

Semi-Empirical Methods (e.g., PM3, AM1) in Structural Prediction

Conformational Analysis and Tautomerism Research

The conformation and potential tautomeric forms of a dye molecule are critical as they influence its color, stability, and dyeing properties.

Azo-hydrazone tautomerism is a crucial phenomenon in many azo dyes, involving the intramolecular migration of a proton. nih.gov The two tautomers, the azo form and the hydrazone form, possess different properties, and their equilibrium can be influenced by factors like the solvent or metal ion complexation. nih.govresearchgate.net

Studies on pyridone-based disperse yellow dyes, which are structurally related to Disperse Yellow 39, show that they often exist as an equilibrium mixture of azo and hydrazone tautomers in solution, with the hydrazone form frequently being dominant under normal conditions. X-ray diffraction studies on some commercial pyridone dyes have confirmed they crystallize in the hydrazone form. researchgate.net The presence of a hydrazone proton can be confirmed by 1H NMR spectroscopy. rsc.org The formation of metal complexes has been shown to be an effective way to induce the tautomerism, often stabilizing the azo form. researchgate.netrsc.org

In addition to tautomerism, azo dyes can exhibit geometric isomerism around the -N=N- double bond, leading to cis and trans isomers. nih.gov The trans isomer is generally more stable due to less steric hindrance. wordpress.com The reversible isomerization from the stable trans form to the less stable cis form can often be induced by light. wordpress.com

For certain disperse yellow dyes, both azo-hydrazone and cis-trans tautomerisms have been observed simultaneously. researchgate.netcolab.ws In one study, the cis and trans configurations were defined based on the relative positions of an alkyl group on a pyridine (B92270) ring and a chlorine atom on a phenyl ring with respect to the azo unit. Metal ion complexation has been shown to facilitate conformational interconversions between cis and trans isomers, as well as between azo and hydrazone forms.

Degradation Mechanisms and Environmental Transformation of Disperse Yellow 39

Biological Degradation Pathways

The environmental fate of Disperse Yellow 39 is significantly influenced by microbial activity. Both fungi and bacteria have demonstrated the capacity to degrade this azo dye, albeit through different enzymatic systems and metabolic routes.

Fungal Biotransformation Mechanisms

Fungi, particularly white-rot fungi, are proficient in degrading a wide array of complex organic pollutants, including textile dyes like Disperse Yellow 39. biotechnologia-journal.org Their efficacy stems from the secretion of powerful, non-specific extracellular enzymes. biotechnologia-journal.orguga.edu

The primary agents in the fungal degradation of Disperse Yellow 39 are ligninolytic enzymes, which include lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP). uga.eduresearchgate.netscielo.br These enzymes are produced during the secondary metabolism of fungi and are secreted into the extracellular environment to break down complex aromatic structures. uga.edu Lignin peroxidase, in particular, has been identified as a key player in the degradation of azo dyes. ijcmas.com Studies have shown a direct correlation between the activity of these enzymes and the extent of dye decolorization. researchgate.net For instance, research on various brown rot fungi demonstrated that increased production of LiP and MnP corresponded with a higher percentage of dye removal. researchgate.net

The enzymatic activities of these peroxidases are often measured to assess their contribution to the degradation process. For example, one study recorded maximum activities of 942.60 ± 5.70 U mL⁻¹ min⁻¹ for LiP and 694.20 ± 4.10 U mL⁻¹ min⁻¹ for MnP during the biodegradation of textile effluents containing disperse dyes. researchgate.net

Ligninolytic enzymes degrade azo dyes primarily through oxidative cleavage. uga.edu Peroxidases, such as LiP and MnP, catalyze the oxidation of the dye molecule. uga.eduohsu.edu This process involves the enzyme, in its oxidized state, abstracting electrons from the dye. ohsu.edu In the case of Disperse Yellow 3, a similar azo dye, peroxidases were found to oxidize the phenolic ring of the dye by two electrons, leading to the formation of an azo-bearing carbonium ion. ohsu.edu This is followed by hydrolytic cleavage of the azo bond, resulting in the formation of smaller aromatic compounds. ohsu.edu For Disperse Yellow 3, this mechanism yielded products such as acetanilide (B955) and 4-methyl-1,2-benzoquinone. ohsu.edu This oxidative pathway contrasts with the reductive cleavage typically seen in bacterial degradation. uga.edu

Role of Ligninolytic Enzymes (e.g., Lignin Peroxidase, Manganese Peroxidase)

Bacterial Biodegradation Mechanisms

Bacteria also play a crucial role in the breakdown of Disperse Yellow 39, primarily through the action of specialized enzymes that target the azo bond. frontiersin.orgtandfonline.com

The initial and most critical step in bacterial degradation of azo dyes is the reductive cleavage of the azo bond (–N=N–), a reaction catalyzed by enzymes called azoreductases. frontiersin.orgtandfonline.commdpi.com This enzymatic action is responsible for the decolorization of the dye. mdpi.com Azoreductases require reducing equivalents, such as NADH or NADPH, to facilitate the transfer of electrons to the azo bond, leading to its cleavage and the formation of aromatic amines. mdpi.comfrontiersin.org These enzymes can be found both intracellularly and on the bacterial cell membrane. frontiersin.org The efficiency of azoreductases can depend on the specific structure of the azo dye. scispace.com For instance, an azoreductase from Enterobacter agglomerans was able to degrade Disperse Yellow. scispace.com

The complete mineralization of Disperse Yellow 39 by bacteria often requires a sequential anaerobic-aerobic process. ijcmas.combioline.org.br The initial reductive cleavage of the azo bond by azoreductases typically occurs under anaerobic or anoxic conditions, as oxygen can inhibit the activity of these enzymes. mdpi.comjmbfs.org This anaerobic step results in the formation of aromatic amines. ijcmas.combioline.org.br

These resulting aromatic amines are often colorless but can still be hazardous. frontiersin.orgbioline.org.br Therefore, a subsequent aerobic stage is necessary for their complete degradation. ijcmas.combioline.org.br In the presence of oxygen, different sets of bacterial enzymes, such as mono- and dioxygenases, act on these aromatic intermediates, leading to ring cleavage and their eventual catabolism into less harmful compounds like carbon dioxide and water. frontiersin.orgnih.gov This combined anaerobic-aerobic strategy is considered an effective method for the complete breakdown of azo dyes. ijcmas.combioline.org.br

Azoreductase-Mediated Azo Bond Cleavage

Identification of Microbial Degradation Intermediates and Products

The microbial degradation of azo dyes, such as Disperse Yellow 39, is a critical area of research for understanding their environmental persistence and toxicity. The process typically involves the reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines. mdpi.com This breakdown can occur under anaerobic or microaerophilic conditions, often as the first step in a sequential degradation pathway. ijcmas.comomicsonline.org

While specific studies identifying the microbial degradation intermediates of Disperse Yellow 39 are limited, research on analogous disperse azo dyes provides significant insights. For instance, studies on Disperse Yellow 3 show that its degradation can yield various metabolites. The white-rot fungus Phanerochaete chrysosporium has been shown to mineralize Disperse Yellow 3, with major metabolic products identified as acetanilide and 4-methyl-1,2-benzoquinone. ohsu.edu The proposed mechanism involves the oxidation of the dye's phenolic ring, leading to a hydrolytic azo cleavage. ohsu.edu It is also known that human skin bacteria can split disperse azo dyes into their corresponding aromatic amines in vitro. researchgate.net For Disperse Yellow 3, the expected metabolites from the reduction of the azo bond are 4-aminoacetanilide and 2-amino-p-cresol. ca.gov

Given the structural similarities among disperse azo dyes, it is plausible that the microbial degradation of Disperse Yellow 39 would also proceed via the reductive cleavage of its azo bond, leading to the formation of various aromatic amines. HPLC monitoring of the biodegradation of similar dyes has shown the appearance of new peaks that may correspond to secondary amines. synhet.com These intermediates are often more toxic and carcinogenic than the parent dye molecule. mdpi.comoup.com The complete mineralization of these aromatic amines typically requires subsequent aerobic degradation steps. mdpi.comijcmas.com

Table 1: Potential Microbial Degradation Intermediates of Azo Dyes (Based on Analogue Studies)

Parent Dye AnalogueDegradation ProductType of Study
Disperse Yellow 3AcetanilideFungal Degradation (P. chrysosporium) ohsu.edu
Disperse Yellow 34-methyl-1,2-benzoquinoneFungal Degradation (P. chrysosporium) ohsu.edu
Disperse Yellow 34-aminoacetanilideAzo Bond Reduction Metabolite ca.gov
Disperse Yellow 32-amino-p-cresolAzo Bond Reduction Metabolite ca.gov

Physicochemical Degradation Processes

Photocatalytic degradation is an advanced oxidation process (AOP) that utilizes semiconductor catalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), and a light source (like UV-A) to generate highly reactive hydroxyl radicals (•OH). cenmed.commdpi.com These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules like dyes into simpler, less harmful substances, and ultimately mineralize them to CO₂ and water. mdpi.comfishersci.ca

Disperse Yellow 39 has been used as a model compound in studies of the photocatalytic degradation of organic pollutants. fishersci.seontosight.ai Research on similar dyes, such as Disperse Yellow 42 and Reactive Yellow 39, demonstrates the effectiveness of this technology. For instance, the photocatalytic decolorization of Disperse Yellow 42 using a ZnO/UV-A system showed significant efficiency, which was highly dependent on parameters like catalyst dosage and the initial pH of the solution. nih.gov Similarly, studies on Reactive Yellow 39 have utilized synthesized ZrO₂ nanoparticles on biochar as a catalyst, achieving high degradation efficiency under sonocatalytic conditions, which also rely on the generation of hydroxyl radicals. uni.luresearchgate.net

The efficiency of photocatalytic degradation can be influenced by several factors:

pH: The pH of the solution affects the surface charge of the photocatalyst and the ionization state of the dye, influencing the adsorption of the dye onto the catalyst surface. cenmed.comnih.gov

Oxidants: The addition of oxidants like hydrogen peroxide (H₂O₂) can enhance the degradation rate by increasing the production of hydroxyl radicals. ontosight.ainih.gov

Advanced Oxidation Processes (AOPs) are a class of chemical treatment techniques designed to eliminate organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). fishersci.cafishersci.fi These processes include ozonation, Fenton's reagent (Fe²⁺/H₂O₂), and photo-Fenton systems, among others. fishersci.finih.gov

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide to produce hydroxyl radicals. canada.ca The efficiency of this process can be significantly enhanced by the application of UV-visible light, a system known as the photo-Fenton process. fishersci.ca This enhancement is due to the photoreduction of Fe³⁺ back to Fe²⁺, which allows the catalytic cycle to continue, and the photolysis of H₂O₂, which generates additional hydroxyl radicals. fishersci.ca

While specific studies on the degradation of Disperse Yellow 39 using photo-Fenton systems are not detailed in the provided results, the general applicability of AOPs for the degradation of azo dyes is well-established. fishersci.cafishersci.co.uk For example, catalytic ozonation using iron and manganese-loaded zeolites has been shown to be effective for the removal of Disperse Yellow 42. nih.gov Electrochemical AOPs, which also generate hydroxyl radicals, have been studied for the treatment of wastewater containing C.I. Disperse Yellow 3. fishersci.se These processes are capable of breaking down the complex aromatic rings of dye molecules, leading to their decolorization and degradation. nih.gov The formation of intermediate products during these processes is a key consideration, as they can sometimes be more toxic than the original dye. mdpi.com

Photocatalytic Degradation Studies

Environmental Fate and Transport Research

The primary pathway for the release of Disperse Yellow 39 into the environment is through effluents from the textile industry. fishersci.canih.gov During the dyeing process for synthetic fibers like polyester (B1180765), a significant portion of the dye, estimated to be up to 15%, does not fix to the fabric and is consequently discharged into wastewater. canada.ca

Disperse Yellow 39 is characterized by its low solubility in water. ontosight.ai Therefore, in aquatic systems, it does not exist as a true solution but rather as a fine dispersion. ontosight.ai When released into natural waters or wastewater, the dye is expected to remain in its neutral form and is not prone to significant dissociation or hydrolysis under typical environmental pH conditions (pH 6-9). canada.ca

Due to its low water solubility and tendency to associate with organic matter, Disperse Yellow 39 is likely to be partitioned from the water column. canada.ca In wastewater treatment plants, it is expected to be largely removed from the liquid phase by adsorbing to sludge. canada.ca If released directly into aquatic environments like rivers and lakes, the dye particles are anticipated to settle and accumulate in the sediment due to gravity. canada.caresearchgate.net This partitioning behavior significantly influences its distribution and bioavailability to aquatic organisms. The presence of the dye can reduce sunlight penetration in water bodies, which disrupts photosynthesis in aquatic plants and alters the food chain. nih.gov

Disperse dyes, including Disperse Yellow 39, are designed to be chemically stable to ensure colorfastness, which contributes to their persistence in the environment. They are generally resistant to aerobic biodegradation. canada.ca Consequently, conventional wastewater treatment processes may not effectively remove or degrade them, leading to their presence in final effluents. ca.govnih.gov C.I. Disperse Yellow 3 has been detected in both influents and effluents of water treatment plants. ca.gov

In anaerobic environments, such as those found in sediments or sludge, azo dyes like Disperse Yellow 39 can undergo reductive cleavage of the azo bond. canada.ca This biotransformation leads to the formation of aromatic amines. oup.comcanada.ca These transformation products can be more mobile in water than the parent dye and may pose a greater toxicological risk, as many aromatic amines are known to be carcinogenic and mutagenic. ca.govoup.com The persistence of the dye and the formation of these hazardous by-products in effluents are significant environmental concerns, as they can lead to long-term contamination of aquatic ecosystems and pose risks to aquatic life and potentially human health through the food chain. fishersci.canih.gov

Advanced Analytical Methodologies for Disperse Yellow 39 Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of complex mixtures, allowing for the isolation of individual components. For Disperse Yellow 39, both high-performance liquid chromatography and thin-layer chromatography are extensively utilized.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of disperse dyes, including Disperse Yellow 39, from various matrices like textiles and cosmetics. labrulez.comsatra.com The technique offers high resolution and sensitivity, making it suitable for regulatory monitoring and quality control. youngin.com Methodologies often employ reverse-phase columns, such as C8 or C18, to separate the non-polar dye molecules. youngin.comshimadzu.com

A typical HPLC system for the analysis of Disperse Yellow 39 involves a gradient elution program. This allows for the effective separation of a wide range of dyes within a single analytical run. For instance, a common mobile phase combination consists of an aqueous solution, often buffered with ammonium (B1175870) acetate (B1210297) or formic acid, and an organic solvent like acetonitrile (B52724) or methanol. shimadzu.comsciex.com The gradient starts with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute more hydrophobic compounds. oup.com Detection is commonly performed using a UV-Vis or a Diode Array Detector (DAD), although mass spectrometry detectors are increasingly preferred for their higher selectivity. youngin.comgimitec.com The retention time for Disperse Yellow 39 can vary depending on the specific conditions, but has been reported at approximately 2.83 minutes and 5.25 minutes in different systems. shimadzu.comgimitec.com

Table 1: Example HPLC Conditions for Disperse Dye Analysis

Parameter Condition 1 Condition 2
Instrument ACQUITY UPLC H-Class System Shimadzu Prominence LC system
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Waters HSS T3 C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water 5 mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile Acetonitrile
Flow Rate 0.6 mL/min 300 µL/min
Detection ACQUITY QDa Detector (SIR) Mass Spectrometry
Retention Time (DY39) 2.83 min 6.77 min

This table is generated based on data from multiple sources. sciex.comgimitec.com

Thin-Layer Chromatography (TLC) in Dye Analysis

Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative analysis and screening of Disperse Yellow 39. researchgate.net It is a simpler, more cost-effective method compared to HPLC and is particularly useful for identifying impurities in dye preparations or for initial screening of textile extracts. researchgate.net In TLC, a stationary phase, typically a silica (B1680970) gel plate, is used with a mobile phase (eluent) to separate the components of a mixture based on their differential partitioning between the two phases. sdc.org.uk

For disperse dyes, which are generally weakly polar, eluents such as toluene/ethyl acetate mixtures are suitable. sdc.org.uk The separation is based on the balance between the dye's solubility in the eluent and its adsorption to the polar stationary phase. sdc.org.uk After development, the separated spots on the TLC plate can be visualized under UV light. The identification of a substance like Disperse Yellow 39 is typically achieved by comparing its retention factor (Rf) value and spot color to that of a known standard run on the same plate. researchgate.netresearchgate.net Studies have successfully used TLC to identify specific allergenic dyes in patient's textiles and to visualize the purity of commercial dye standards used in patch testing. researchgate.netresearchgate.net

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography, it provides highly specific and sensitive detection, making it an indispensable tool for the structural elucidation and trace-level quantification of Disperse Yellow 39. youngin.com

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-ESI-MS/MS has become the method of choice for the sensitive and selective determination of disperse dyes. satra.com This technique involves separating the dye from the sample matrix using HPLC, followed by ionization using an electrospray ionization (ESI) source, and subsequent detection by a tandem mass spectrometer (MS/MS). oup.com ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, making it ideal for thermally labile compounds like many dyes. youngin.comshimadzu.com

In the MS/MS stage, a specific precursor ion corresponding to Disperse Yellow 39 is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces matrix interference, allowing for reliable quantification at very low levels. satra.comsciex.com The technique can operate in both positive and negative ionization modes, enabling the analysis of a broad spectrum of dyes in a single run. labrulez.com LC-ESI-MS/MS methods have been developed and validated for monitoring disperse dyes in textiles and environmental water samples, demonstrating excellent linearity and low limits of detection. shimadzu.comoup.comnih.gov

Table 2: Example LC-MS/MS Parameters for Disperse Yellow 39

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Interface Temperature 300 °C
DL Temperature 250 °C
Heat Block Temperature 400 °C
Nebulizing Gas Flow 2.0 L/min
Drying Gas Flow 10.0 L/min
Heating Gas Flow 10.0 L/min

This table is generated based on data from an application note for restricted chemicals in textiles. shimadzu.com

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) for Fragmentation Analysis

For in-depth structural characterization and the identification of unknown compounds, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) is employed. mdpi.com This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, typically with mass accuracy below 5 ppm. youngin.com This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the identity of a compound and elucidating its structure. youngin.commdpi.com

In the context of Disperse Yellow 39 research, LC-Q-TOF-MS is used to study its fragmentation patterns. mdpi.com By analyzing the fragments produced at different collision energies, researchers can propose fragmentation pathways, which helps in the structural confirmation of the dye and the identification of its metabolites or degradation products. mdpi.com For example, in a study on related banned colorants, LC-Q-TOF-MS was used to examine the fragmentation of Disperse Yellow 3, which showed a precursor ion at m/z 268.11 and characteristic fragment ions at m/z 134.06 and 92.05. mdpi.com This type of detailed fragmentation analysis provides a higher degree of confidence in compound identification than standard quadrupole instruments. mdpi.commdpi.com

Spectroscopic and Imaging Techniques for Material Interactions

Understanding how Disperse Yellow 39 interacts with materials at a molecular level requires the use of advanced spectroscopic and imaging techniques. These methods can provide information on chemical bonding, spatial distribution, and conformational changes of the dye when applied to a substrate like a textile fiber.

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for studying molecular structure by exploring the interactions between atoms and their vibrations. ansto.gov.au By analyzing the infrared spectrum of a textile dyed with Disperse Yellow 39, it is possible to identify changes in the chemical bonds of both the dye and the fiber, providing insight into the dyeing mechanism and the nature of the dye-fiber interaction. ansto.gov.au Analysis can be performed in transmission or reflectance modes. ansto.gov.au

Fluorescence spectroscopy and microscopy are used to investigate the photoluminescent properties of dyes and their distribution on a material. researchgate.net If Disperse Yellow 39 exhibits fluorescence, these techniques can map its location on a fabric and study how its emission properties change in different chemical environments or upon interaction with the substrate. researchgate.netchemrxiv.org Advanced techniques like correlative fluorescence microscopy can provide highly resolved spatial information about the dye's presence. chemrxiv.org

Furthermore, imaging techniques such as Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) can provide high-resolution images of the dyed fiber surface and elemental analysis of the dye's distribution. researchgate.netchemrxiv.org For a comprehensive understanding of a material's composition in two dimensions, multi-spectral X-ray imaging can be utilized, which identifies materials based on their unique X-ray absorption characteristics. lu.se

Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR)

FTIR-ATR is a powerful non-destructive technique used for the chemical analysis of surfaces. It is particularly valuable for examining textile fibers dyed with compounds like Disperse Yellow 39, as it requires minimal sample preparation and provides information about the functional groups present. mdpi.comscispace.com The analysis involves pressing a sample against an ATR crystal, typically made of germanium, diamond, or zinc selenide, and recording the infrared spectrum of the surface layer.

In the context of Disperse Yellow 39, FTIR-ATR can confirm the presence of the dye on a fabric by identifying its characteristic absorption bands. While a spectrum of a dyed fabric will be dominated by the peaks of the substrate (e.g., polyester), the presence of the dye can be confirmed by the appearance of specific peaks corresponding to its unique molecular structure. mdpi.commdpi.com For instance, studies on textiles dyed with various disperse dyes reveal characteristic peaks related to the dye's functional groups, which can be differentiated from the substrate's spectrum. mdpi.comsemanticscholar.org Research on related azo dyes and their application to polyester (B1180765) shows the utility of FTIR in confirming the dye's presence and studying its interaction with the fiber. researchgate.netnih.gov

Key spectral regions for identifying Disperse Yellow 39 would include those corresponding to C=O stretching, C-N stretching, N-H bending, and aromatic ring vibrations inherent to its quinoline (B57606) and phenylamine moieties.

Table 1: Potential Characteristic FTIR-ATR Peaks for Disperse Yellow 39 This table is illustrative of expected vibrational modes based on the functional groups in Disperse Yellow 39.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
~3300-3400N-H StretchingSecondary Amine
~1660-1700C=O StretchingKetone (in Indolone ring)
~1590-1610C=C StretchingAromatic Ring
~1500-1520N-H BendingSecondary Amine
~1310-1360C-N StretchingAromatic Amine

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides detailed information about molecular structure, making it highly effective for identifying dyes. core.ac.uk It relies on the inelastic scattering of monochromatic light from a laser source. nih.gov This method is non-destructive and can achieve high spatial resolution, allowing for the analysis of single fibers or even microscopic dye particles. mdpi.com

The application of Raman spectroscopy to the study of disperse dyes, including those similar to Disperse Yellow 39, has been explored extensively, particularly in forensic science for the identification of dyes on textile evidence. mdpi.comscispace.com A significant challenge in the Raman analysis of dyed materials is fluorescence from the dye or substrate, which can overwhelm the weaker Raman signal. mdpi.comrsc.org To overcome this, researchers often test multiple laser excitation wavelengths. Studies have shown that for disperse dyes on polyester, a 785 nm laser is often effective in producing high-quality spectra, whereas 514 nm and 633 nm lasers can be hampered by fluorescence. mdpi.comscispace.com While the spectra of dyed fibers are often dominated by bands from the polymer (e.g., polyester), the characteristic peaks of the dye can still be identified. mdpi.com

Raman spectroscopy can be used to:

Differentiate between different disperse dyes on a substrate.

Identify a dye by comparing its spectrum to a reference library. rsc.org

Study the distribution and orientation of dye molecules on a fiber surface.

Table 2: Laser Wavelength Effectiveness for Raman Analysis of Disperse Dyes on Polyester Based on findings from forensic analysis of dyed fibers. mdpi.comscispace.com

Laser WavelengthEffectivenessRationale/Observation
514 nmModerateCan produce good quality spectra for some disperse dyes, but is often affected by fluorescence. mdpi.comscispace.com
633 nmLowOften ineffective for disperse dyes on polyester due to strong fluorescence interference. mdpi.comscispace.com
785 nmHighGenerally the most effective for achieving good quality spectra for all polyester fiber samples, as it minimizes fluorescence. mdpi.comscispace.com

Scanning Electron Microscopy (SEM) for Surface Analysis

Scanning Electron Microscopy (SEM) is a premier technique for visualizing the surface topography of materials at high magnification. surfacesciencewestern.com In the study of Disperse Yellow 39, SEM is used to examine the physical state of the dye on the surface of textile fibers and to observe any morphological changes to the fibers resulting from the dyeing process or other treatments. acs.orgmdpi.com SEM works by scanning a sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's topography and composition. surfacesciencewestern.comarxiv.org

Research on polyester fabrics dyed with disperse dyes frequently employs SEM to provide visual evidence of the dyeing quality. acs.orgresearchgate.net SEM images can reveal:

The smoothness or roughness of the fiber surface before and after dyeing. researchgate.net

The presence of dye aggregates on the fiber surface, which can be indicative of poor dye dispersion or issues with the dyeing process. acs.org

Physical changes or damage to the fiber surface caused by pretreatments or harsh dyeing conditions. mdpi.comnanochemres.org

For example, in studies analyzing the direct printing of disperse dye inks on polyester, SEM images clearly show the fabric surface and can reveal aggregates of ink components that remain on the fiber surface after color fixation. acs.org When combined with Energy-Dispersive X-ray Spectroscopy (SEM-EDX), the technique can also provide elemental analysis of the surface, confirming that the observed particles are indeed related to the dye or other additives. nih.govacs.orgopenedition.org This morphological analysis is crucial for optimizing dyeing procedures and understanding the physical relationship between Disperse Yellow 39 and the substrate.

Interactions of Disperse Yellow 39 with Substrates and Materials

Dyeing Mechanism and Fiber-Dye Interactions

The dyeing of synthetic fibers with Disperse Yellow 39 is primarily a physical process involving the transfer of the non-ionic, sparingly water-soluble dye from an aqueous dispersion into the hydrophobic fiber. The mechanism involves the dye partitioning itself between the water and the fiber, which acts as a solid organic solvent. The process is generally understood to occur in several stages: dispersion of the dye in the dyebath, transfer of dye molecules from the solution to the fiber surface, adsorption onto the surface, and finally, diffusion from the surface into the amorphous regions of the fiber's interior. upc.edu

The study of dyeing kinetics focuses on the rate at which a dye is taken up by the fiber, a critical factor for the efficiency of industrial dyeing processes. upc.edu The rate-determining step in disperse dyeing is typically the slow diffusion of the dye molecules within the compact structure of the synthetic fiber. researchgate.net While specific quantitative kinetic and thermodynamic data for C.I. Disperse Yellow 39 are not extensively available in peer-reviewed literature, the principles can be illustrated by studies on structurally similar disperse dyes, such as C.I. Disperse Yellow 42.

Kinetics: The adsorption kinetics of disperse dyes on polyester (B1180765) are often analyzed using pseudo-first-order and pseudo-second-order models. Research on Disperse Yellow 42 has shown that kinetic data can be well-described by models like the Modified Freundlich equation, suggesting that the energy of adsorption decreases as the fiber surface becomes saturated with dye molecules. researchgate.netscispace.com Diffusion models, such as the Weber and Morris intraparticle diffusion model, are also employed to understand the mechanism, often revealing that the process involves multiple steps, including external mass transfer and intra-particle diffusion. afirm-group.com

Thermodynamics: Thermodynamic studies provide insight into the spontaneity and equilibrium of the dyeing process. Key parameters include the standard affinity (Δμ°), enthalpy change (ΔH°), and entropy change (ΔS°). For the adsorption of Disperse Yellow 42, the process was found to be spontaneous and endothermic, as indicated by a negative Gibbs free energy change (ΔG°) and a positive enthalpy change (ΔH°). pjoes.com This endothermic nature signifies that the dyeing process is favored by higher temperatures. ajol.info The adsorption equilibrium is often described by isotherms like the Langmuir or Nernst models. pjoes.com The Nernst isotherm, in particular, describes the partitioning of the dye between the fiber and the dyebath at equilibrium. mdpi.com

Illustrative Thermodynamic Parameters for Adsorption of a Similar Dye (Disperse Yellow 42)

Parameter Value Indication
ΔG° (Gibbs Free Energy) Negative Spontaneous process
ΔH° (Enthalpy Change) Positive Endothermic process (favored by heat)
ΔS° (Entropy Change) Positive Increased randomness at the solid-liquid interface

Note: This data is for C.I. Disperse Yellow 42 and serves as an illustrative example of thermodynamic principles in disperse dyeing. pjoes.com

Disperse Yellow 39 is utilized for dyeing a range of synthetic fibers, including polyester (polyethylene terephthalate), nylon (polyamide), and acetate (B1210297). afirm-group.comresearchgate.net The dye molecules, being non-ionic and hydrophobic, penetrate and are held within the amorphous regions of these fibers primarily through weak intermolecular forces. google.com

Polyester (PET): As the most common substrate for disperse dyes, polyester's compact, hydrophobic, and highly crystalline structure makes it challenging to dye. researchgate.net The interaction between Disperse Yellow 39 and polyester fibers is dominated by van der Waals forces and dipole-dipole interactions between the aromatic structures of the dye and the polymer chains. cir-safety.org

Acetate: Cellulose (B213188) acetate was the original fiber for which disperse dyes were developed. ajol.infocir-safety.org The dyeing mechanism is similar to that of polyester, relying on the dye's ability to dissolve into the hydrophobic fiber matrix, held by physical forces. scispace.com

The affinity and uptake of Disperse Yellow 39 are highly dependent on the dyeing conditions, with temperature and pH being the most critical parameters.

Temperature: High temperatures are essential for the successful application of disperse dyes. Increasing the temperature increases the kinetic energy of the dye molecules and causes the polymer chains in the fiber to become more mobile, effectively swelling the fiber structure and enlarging the free volume (voids). researchgate.netscispace.com This allows the relatively large dye molecules to diffuse into the fiber matrix. For polyester, dyeing is typically carried out under high pressure at temperatures between 120°C and 140°C. google.comcir-safety.org Disperse Yellow 39 is specifically recommended as a dye suitable for these high-temperature dyeing methods.

pH: The pH of the dyebath must be controlled to ensure the stability of the disperse dye and the fiber. Dyeing is generally performed in a slightly acidic medium, typically within a pH range of 4.5 to 5.5. pjoes.com This acidic environment helps to prevent the hydrolysis of certain disperse dyes, which can be sensitive to alkaline conditions, and also minimizes the hydrolysis of the polyester fiber itself. A patent for a similar disperse yellow dye suggests a suitable pH range of 3 to 7. researchgate.net

Molecular-Level Interactions with Synthetic Fibers (e.g., Polyester, Nylon, Acetate)

Surface Modification Impact on Dyeing Performance

To improve the efficiency and environmental footprint of the dyeing process, pre-treatment strategies are employed to modify the surface of synthetic fibers, thereby enhancing their interaction with dyes like Disperse Yellow 39.

Ozone gas treatment is an effective pre-treatment method for modifying the surface of polyester fibers to improve dyeability. afirm-group.comresearchgate.net Exposing the polyester fabric to ozone (O₃) leads to the formation of polar functional groups, such as carboxyl (-COOH) and hydroxyl (-OH) groups, on the fiber surface through oxidation. researchgate.net This surface modification has several beneficial effects:

Increased Hydrophilicity: The introduction of polar groups increases the wettability and hydrophilicity of the otherwise hydrophobic polyester surface. researchgate.net

Enhanced Dye Adsorption: The newly created polar sites can act as points of attraction for dye molecules, potentially leading to improved dye uptake and allowing for dyeing at lower temperatures or with reduced dye concentrations. afirm-group.com

Altered Surface Morphology: Ozone treatment can etch the fiber surface, increasing its roughness and surface area, which can facilitate dye penetration.

Studies on disperse dyes have shown that ozone pre-treatment can improve dyeing efficiency, leading to better color solidity and a reduction in the amount of dye required, which in turn decreases the environmental impact from wastewater. afirm-group.com

While van der Waals and dipole-dipole forces are the primary interactions for disperse dyes with polyester, hydrogen bonding can play a significant role, particularly when the fiber or dye structure allows for it. mdpi.com The molecular structure of Disperse Yellow 39 contains one hydrogen bond donor site and three hydrogen bond acceptor sites. researchgate.net

The surface modification of polyester with ozone, which introduces hydroxyl (-OH) groups, creates new opportunities for hydrogen bonding between the fiber surface and the dye molecule. researchgate.net These stronger, more specific interactions can supplement the weaker van der Waals forces, leading to enhanced dye-fiber affinity and improved fastness properties. afirm-group.comresearchgate.net In fibers like nylon, the inherent amide groups already provide sites for hydrogen bonding, which contributes to their dyeability with disperse dyes. google.com

Pre-treatment Strategies for Enhanced Dye Adsorption (e.g., Ozone Treatment)

Application in Polymeric Materials and Coatings

Disperse Yellow 39 is a synthetic organic dye from the methine class, primarily utilized for coloring hydrophobic synthetic fibers and materials. cymitquimica.comworlddyevariety.com Its chemical structure and properties make it particularly suitable for applications where the dye needs to penetrate and bind with polymer chains through non-ionic forces. cymitquimica.comscribd.comyoungin.com The application of Disperse Yellow 39 is prevalent in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acetate, and it also finds use in the formulation of coatings and the coloring of plastics. ontosight.ai

The general mechanism of dyeing with disperse dyes like Disperse Yellow 39 involves their application from a fine aqueous dispersion. scribd.commst.dk The small, planar, and non-ionic nature of the dye molecules allows them to diffuse into the amorphous regions of the polymer fibers, particularly when the polymer's structure is opened up by high temperatures or chemical carriers. youngin.commdpi.com The dye molecules are held within the polymer matrix by a combination of van der Waals forces, dispersion forces, and dipole-dipole interactions. scribd.comyoungin.com

Interaction with Specific Polymeric Materials

Polyester (PET): Polyester is the most common substrate for Disperse Yellow 39. cymitquimica.comontosight.ai The dye demonstrates good build-up and leveling properties on polyester fibers. ontosight.ai Due to the hydrophobic and crystalline nature of polyester, the dyeing process typically requires high energy to allow dye penetration. mst.dkresearchgate.net This is usually achieved by dyeing at high temperatures, around 130°C, under pressure, which causes the polymer chains to swell, increasing the free volume and allowing dye molecules to diffuse into the fiber. scribd.commst.dk An alternative method involves using a chemical 'carrier' at boiling temperatures (95-100°C) to achieve a similar swelling effect. mst.dk More advanced, environmentally friendly techniques utilize supercritical carbon dioxide as a dyeing medium, which acts as both a solvent for the dye and a swelling agent for the polymer, facilitating dye penetration. mdpi.commdpi.com Disperse Yellow 39 generally exhibits good lightfastness and washfastness on polyester. cymitquimica.comontosight.ai

Other Synthetic Fibers: Disperse Yellow 39 is also used for dyeing other synthetic fibers, though sometimes with different performance outcomes:

Nylon (Polyamide): The dye is suitable for coloring nylon fibers. worlddyevariety.comontosight.aisatra.com

Acetate and Triacetate: These cellulose-based synthetic fibers can be effectively dyed with Disperse Yellow 39. worlddyevariety.comontosight.aisatra.com

Acrylic Fibers: While the dye can be used on acrylics and shows very good lightfastness, its application is generally restricted to pale shades due to limited build-up properties on this type of polymer. satra.comsci-hub.ru

The table below summarizes the compatibility and typical application conditions for Disperse Yellow 39 on various polymers.

Table 1: Polymer Compatibility and Application Conditions for Disperse Yellow 39

Polymeric Material Compatibility Typical Application Conditions Research Findings
Polyester (PET) High High-temperature dyeing (approx. 130°C); Carrier dyeing (95-100°C); Supercritical CO2 dyeing. scribd.commst.dkmdpi.com Primary application with good build-up, leveling, and fastness properties. ontosight.ai
Polyurethane (PU) Moderate Applied in solvent-based coatings; Dyeing of PU-impregnated fabrics. afirm-group.comkoreascience.kr Dye is absorbed by PU, but may lower the final product's washfastness. koreascience.kr
Nylon (Polyamide) Good Standard disperse dyeing methods. ontosight.aisatra.com Used for coloration, often where good coverage of fiber irregularities is needed. sci-hub.ru
Acetate/Triacetate Good Dyeing at 95-100°C without carriers. ontosight.aimst.dk One of the original applications for disperse dyes. satra.com

| Acrylic | Limited | Standard disperse dyeing methods. satra.comsci-hub.ru | Use is restricted to pale shades due to poor build-up; exhibits good lightfastness. sci-hub.ru |

The fastness of a dye is a critical performance indicator. The following table presents research findings on the fastness properties of Disperse Yellow 39.

Table 2: Research Findings on Fastness Properties of Disperse Yellow 39

Substrate Fastness Property Result/Rating
Polyester Light Fastness ISO Rating: 7. worlddyevariety.com
Polyester Washing Fastness (Staining) ISO Rating: 5. worlddyevariety.com
Polyester Washing Fastness (Fading) ISO Rating: 5. worlddyevariety.com
Polyester Perspiration Fastness (Staining) ISO Rating: 5. worlddyevariety.com

| PU-impregnated PET | Washing Fastness | Lower by 0.5-1 grade compared to 100% PET. koreascience.kr |

Expanded Research Applications and Emerging Areas for Disperse Yellow 39

Investigations in Dye-Sensitized Solar Cell Technology

Dye-sensitized solar cells (DSSCs) represent a promising and cost-effective alternative to conventional silicon-based photovoltaic devices. nih.govsigmaaldrich.com The fundamental principle of a DSSC involves a photosensitizer, or dye, that absorbs light and initiates the process of converting solar energy into electrical energy. nih.govsigmaaldrich.com The dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), which forms the working electrode. sigmaaldrich.com

The process begins when the dye absorbs photons from sunlight, causing an electron to be excited from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). sigmaaldrich.com This excited electron is then injected into the conduction band of the semiconductor. It travels through the semiconductor to an external circuit, generating an electric current. The oxidized dye molecule is subsequently regenerated by a redox mediator, typically an electrolyte solution, which in turn is regenerated at the counter-electrode, completing the circuit. sigmaaldrich.com

Organic dyes are of significant interest for DSSCs because they are free from rare metals like ruthenium, have high molar absorption coefficients, and their molecular structures can be readily modified to optimize performance. sigmaaldrich.comdyenamo.se In this context, Disperse Yellow 39 has been identified as a model compound for investigation in DSSC technology. ontosight.ai Its potential lies in its ability to absorb light in the visible spectrum and act as a photosensitizer, initiating the critical electron transfer process. Research in this area focuses on understanding and optimizing the interaction between the dye and the semiconductor surface to improve the efficiency and stability of solar cells.

Biochemical Interactions and Enzymatic Studies

The interaction of synthetic dyes with biological systems is a growing field of research. While direct studies on Disperse Yellow 39 are emerging, research on structurally similar disperse dyes provides insights into potential biochemical activities.

DNA-binding proteins are essential for a host of cellular processes, including DNA replication, repair, and transcription. pnas.orgnih.gov The ability of external chemical compounds to interact with these proteins can have significant biological consequences. Research on related azo dyes has shown that they can interact with biomolecules. For instance, studies on Disperse Yellow 49, another disperse dye, have indicated it binds to DNA-binding proteins, which could potentially influence cellular functions. Furthermore, some studies have shown a correlation between the presence of certain industrial pollutants and a reduced DNA-binding capacity of sperm nuclear basic proteins (SNBPs). dntb.gov.ua These findings suggest a possible mechanism by which such compounds might exert biological effects, prompting further investigation into the specific interactions of Disperse Yellow 39 with key biomolecules like transcription factors and proteins involved in DNA maintenance. nih.gov

Enzymes are critical catalysts for biochemical reactions, and their modulation can profoundly affect metabolic and signaling pathways. mdpi.comacs.org Studies on compounds related to Disperse Yellow 39 have demonstrated effects on enzyme activity. For example, research indicates that Disperse Yellow 49 may inhibit the activity of sucrase and interfere with kinase signaling pathways. Similarly, another related dye, C.I. Disperse Yellow 3, has been associated with an increase in the activity of the enzyme invertase (sucrase). dtic.mil

Binding with Biomolecules (e.g., DNA-binding proteins)

Development of Advanced Functional Materials Utilizing Disperse Yellow 39

The application of Disperse Yellow 39 extends to the creation of advanced textiles with enhanced functional properties. By incorporating the dye into fabrics, or using it as a component in more complex finishing treatments, materials with novel characteristics can be developed.

The level of UV protection can be further improved by treating dyed fabrics with nano-metal oxides, such as titanium dioxide (TiO₂) or zinc oxide (ZnO). researchgate.netmdpi.com This post-dyeing treatment creates a multifunctional textile that combines the coloration from the dye with the superior UV-blocking capabilities of the nanoparticles. mdpi.comnih.gov Studies on polyester (B1180765) fabrics dyed with various disperse dyes have shown that this approach can significantly increase the UPF, leading to the production of high-performance protective clothing. researchgate.netmdpi.com

Table 1: Ultraviolet Protection Factor (UPF) Enhancement of Dyed Polyester
Fabric TreatmentReported UPF RangeReference
Non-dyed PolyesterVaries (baseline) mdpi.com
Polyester Dyed with Disperse Dyes15-50+ (Good to Excellent) researchgate.netmdpi.com
Dyed Polyester Treated with TiO₂/ZnO NanoparticlesSignificantly Increased (e.g., >200) researchgate.netmdpi.com

The concept of self-cleaning surfaces is a key area in advanced materials science. For textiles, this property can be imparted by applying a layer of photocatalytic nanoparticles. A promising strategy involves a post-dyeing treatment of polyester fabrics with titanium dioxide (TiO₂) or zinc oxide (ZnO) nanoparticles. mdpi.comnih.govnih.gov When exposed to light, these nanoparticles can catalyze the breakdown of organic dirt and microbes on the fabric's surface. This treatment can be applied to fabrics already colored with dyes like Disperse Yellow 39, resulting in a material that is not only colored but also possesses self-cleaning capabilities, enhancing its durability and reducing the need for frequent laundering. nih.govnih.gov

Antimicrobial Applications

Current scientific literature does not prominently feature research specifically investigating the antimicrobial properties of Disperse Yellow 39. While studies have been conducted on the antimicrobial activities of other disperse dyes, particularly those synthesized with specific biologically active heterocyclic moieties or when used in conjunction with antimicrobial agents like nano-zinc oxide, dedicated data on the intrinsic antibacterial or antifungal efficacy of Disperse Yellow 39 is limited. mdpi.comresearchgate.netnih.gov Therefore, its potential applications in this area remain an open field for future investigation.

Role as a Model Compound in Environmental Remediation Studies

Disperse Yellow 39 serves as a model compound in environmental science, particularly in research focused on the degradation of organic pollutants found in industrial wastewater. ontosight.ai Its use as a representative dye molecule allows researchers to test and optimize various remediation technologies designed to treat textile effluents, which are often colored, toxic, and resistant to natural degradation. ontosight.airesearchgate.net The stable and complex structure of Disperse Yellow 39 makes it a suitable candidate for evaluating the effectiveness of advanced treatment processes.

The primary goal of these studies is to break down the dye's chromophore—the part of the molecule responsible for its color—and ultimately mineralize the organic structure into simpler, non-toxic compounds like carbon dioxide and water. Research utilizing model dyes like Disperse Yellow 39 is crucial for developing scalable and efficient water treatment solutions for the textile industry.

Two major areas of remediation research where model dyes are essential are biodegradation and Advanced Oxidation Processes (AOPs).

Biodegradation: This approach uses microorganisms, such as bacteria and fungi, to break down dye molecules through enzymatic action. mdpi.com Studies on various disperse dyes have shown that certain microbes can effectively decolorize and degrade them under specific environmental conditions. accscience.comresearchgate.net For instance, white-rot fungi are known to produce powerful extracellular enzymes, like lignin (B12514952) peroxidase, which can non-specifically attack the complex aromatic structures of dyes. ohsu.eduxisdxjxsu.asia Research in this area helps identify robust microbial strains and optimal conditions for bioreactors aimed at treating dye-laden wastewater.

Advanced Oxidation Processes (AOPs): AOPs are a class of chemical treatment methods characterized by the in-situ generation of highly powerful oxidizing agents, most notably the hydroxyl radical (•OH). ijcce.ac.irresearchgate.netoapen.org These radicals have a high oxidation potential and can non-selectively degrade a wide range of recalcitrant organic pollutants, including disperse dyes. ontosight.airesearchgate.net Disperse Yellow 39 has been specifically identified as a model compound for studies involving the photocatalytic degradation of organic pollutants. ontosight.ai Photocatalysis is an AOP where a semiconductor, such as titanium dioxide (TiO₂), is irradiated with light to produce hydroxyl radicals that subsequently destroy the dye molecules. nih.govcanterbury.ac.nz Other AOPs studied for dye remediation include ozonation and Fenton-based processes. ijcce.ac.irmdpi.com

The following table summarizes key remediation techniques where a model compound like Disperse Yellow 39 would be studied.

Remediation TechniqueDescriptionKey Oxidant/AgentTypical Outcome
Biodegradation The use of microorganisms (e.g., bacteria, fungi) to metabolize the complex dye structure into simpler, less harmful compounds. accscience.comresearchgate.netxisdxjxsu.asiaMicrobial Enzymes (e.g., Lignin Peroxidase) ohsu.eduxisdxjxsu.asiaDecolorization and partial or complete mineralization to CO₂ and water. ohsu.edu
Advanced Oxidation Processes (AOPs) A group of chemical treatment methods that utilize highly reactive oxygen species to oxidize pollutants. ijcce.ac.iroapen.orgHydroxyl Radicals (•OH) ijcce.ac.irresearchgate.netRapid degradation and decolorization of resilient dye molecules. mdpi.com
PhotocatalysisAn AOP subset where a semiconductor photocatalyst (e.g., TiO₂) is activated by a light source to generate oxidizing agents. ontosight.ainih.govcanterbury.ac.nzHydroxyl Radicals (•OH)Degradation of the dye into smaller molecules, resulting in decolorization and reduced toxicity. nih.gov
OzonationAn AOP that employs ozone (O₃) as a potent oxidant to cleave the chromophoric groups of the dye molecule. researchgate.netmdpi.comOzone (O₃), Hydroxyl Radicals (•OH) mdpi.comHigh efficiency in decolorization. mdpi.com
Fenton/Photo-FentonAn AOP that generates hydroxyl radicals through the reaction of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺). ijcce.ac.irresearchgate.netHydroxyl Radicals (•OH)Effective degradation of stable organic pollutants. ijcce.ac.ir

Q & A

Q. What meta-analytical techniques synthesize fragmented data on Disperseyellow39’s environmental persistence across studies?

  • Answer : Use PRISMA guidelines for systematic reviews. Pool half-life data using random-effects models and assess heterogeneity via I² statistics. Adjust for publication bias with funnel plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.